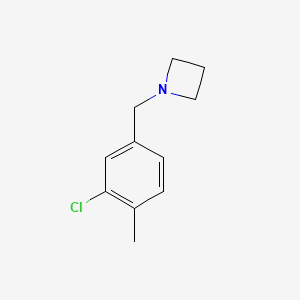

1-(3-Chloro-4-methylbenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

1-[(3-chloro-4-methylphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H14ClN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |

InChI Key |

UFQQWLMJDKSRFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCC2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Chloro 4 Methylbenzyl Azetidine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

The first and most intuitive disconnection occurs at the C-N bond between the azetidine (B1206935) ring and the benzyl (B1604629) group. This leads to two key synthons: an azetidinyl anion equivalent and a 3-chloro-4-methylbenzyl cation equivalent. The corresponding synthetic equivalents would be azetidine itself and a 3-chloro-4-methylbenzyl halide (e.g., bromide or chloride). This strategy focuses on forming the N-benzyl bond in the final stages of the synthesis.

A second strategic disconnection involves breaking two C-N bonds of the azetidine ring simultaneously. This approach leads to a 1,3-dielectrophilic propane (B168953) synthon and a 3-chloro-4-methylbenzylamine (B1266687) synthon. The synthetic equivalents for this strategy would be a 1,3-dihalopropane (e.g., 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane) and 3-chloro-4-methylbenzylamine. This pathway prioritizes the formation of the azetidine ring with the benzyl substituent already in place.

These two retrosynthetic pathways highlight the main challenges in the synthesis: the formation of the strained four-membered azetidine ring and the introduction of the specific substituted benzyl group. The following sections will delve into specific methodologies for achieving these transformations.

Direct Azetidine Ring Formation Methodologies

The construction of the azetidine ring is often challenging due to the inherent ring strain of the four-membered heterocycle. Several methodologies have been developed to overcome this hurdle.

A common and effective method for azetidine synthesis is the intramolecular cyclization of a 3-aminopropyl derivative bearing a leaving group at the 1-position. In the context of synthesizing 1-(3-chloro-4-methylbenzyl)azetidine, this would involve the cyclization of an N-(3-chloro-4-methylbenzyl)-3-halo-1-propanamine.

The synthesis of the precursor typically begins with the reaction of 3-chloro-4-methylbenzylamine with a suitable three-carbon electrophile, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, under basic conditions. The resulting N-(3-halopropyl)-N-(3-chloro-4-methylbenzyl)amine can then undergo intramolecular nucleophilic substitution to form the azetidine ring. The choice of base and solvent is crucial for promoting the desired intramolecular cyclization over competing intermolecular side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed.

| Starting Material 1 | Starting Material 2 | Intermediate | Reaction Conditions for Cyclization | Product |

| 3-Chloro-4-methylbenzylamine | 1,3-Dibromopropane | N-(3-bromopropyl)-N-(3-chloro-4-methylbenzyl)amine | NaH, DMF | This compound |

Another approach within this category involves the use of 1,3-propanediol (B51772) as the starting material for the three-carbon unit. The diol can be converted to a bis-triflate or bis-tosylate, which are excellent leaving groups. Reaction of this activated intermediate with 3-chloro-4-methylbenzylamine can directly lead to the formation of the azetidine ring in a one-pot procedure. organic-chemistry.org

The Mitsunobu reaction provides a powerful method for the cyclization of amino alcohols to form N-heterocycles, including azetidines. This reaction proceeds with inversion of stereochemistry at the alcohol carbon. For the synthesis of this compound, the required precursor would be N-(3-chloro-4-methylbenzyl)-3-amino-1-propanol.

This amino alcohol can be synthesized by the reaction of 3-chloro-4-methylbenzylamine with a suitable three-carbon synthon containing a protected alcohol, followed by deprotection. The subsequent Mitsunobu cyclization is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction mechanism involves the in-situ activation of the primary alcohol by the phosphine-azodicarboxylate adduct, followed by an intramolecular Sₙ2 attack by the nitrogen atom to close the four-membered ring.

| Precursor | Reagents | Solvent | Product |

| N-(3-chloro-4-methylbenzyl)-3-amino-1-propanol | PPh₃, DIAD | THF | This compound |

This subsection is closely related to 2.2.1 and emphasizes the fundamental reaction type. The formation of the azetidine ring via intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions that favor the 4-exo-tet cyclization pathway.

As previously mentioned, precursors such as N-(3-chloro-4-methylbenzyl)-3-halo-1-propanamine are ideal for this transformation. The rate of cyclization is influenced by the halogen, with the reactivity order being I > Br > Cl. Therefore, converting a 3-chloropropyl or 3-hydroxypropyl precursor to the corresponding 3-iodopropyl derivative can significantly enhance the efficiency of the ring closure. This can be achieved through a Finkelstein reaction (for halo-exchange) or by converting the alcohol to a sulfonate ester (mesylate or tosylate) followed by displacement with iodide.

N-Alkylation Strategies for Introducing the 3-Chloro-4-methylbenzyl Moiety

This synthetic strategy focuses on pre-forming the azetidine ring and subsequently introducing the 3-chloro-4-methylbenzyl group. This approach is often advantageous as azetidine itself is a commercially available starting material.

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this would involve the reaction of azetidine with 3-chloro-4-methylbenzaldehyde (B1590390). A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice. The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM). The reaction proceeds through the formation of an azetidinium ion intermediate upon condensation of azetidine with the aldehyde, which is then readily reduced by the hydride reagent.

The key advantage of reductive amination is its operational simplicity and the mild reaction conditions, which tolerate a wide range of functional groups.

| Amine Precursor | Carbonyl Compound | Reducing Agent | Solvent | Product |

| Azetidine | 3-Chloro-4-methylbenzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | This compound |

The reaction mechanism begins with the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of 3-chloro-4-methylbenzaldehyde. This is followed by dehydration to form an iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion, yielding the final product, this compound.

Direct Alkylation via Halide or Sulfonate Derivatives

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution (SN2) reaction between azetidine and a suitable 3-chloro-4-methylbenzyl electrophile. This approach involves the N-alkylation of the azetidine ring. acsgcipr.org The electrophile is typically a halide (chloride or bromide) or a sulfonate ester (mesylate or tosylate), which provides a good leaving group for the reaction.

The general transformation involves reacting azetidine, which acts as the nucleophile, with 3-chloro-4-methylbenzyl chloride or a related derivative in the presence of a base. The base is necessary to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. phasetransfercatalysis.com

Key Reaction Components:

Nucleophile: Azetidine

Electrophile: 3-Chloro-4-methylbenzyl chloride, 3-chloro-4-methylbenzyl bromide, or corresponding sulfonate esters. Benzyl bromides are generally more reactive than chlorides.

Base: Inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are often preferred for their low cost and ease of removal. acsgcipr.org Organic bases like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) are also commonly used.

Solvent: A polar aprotic solvent is typically chosen to dissolve the reactants and facilitate the SN2 mechanism. Common examples include acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF).

The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and minimize the formation of byproducts. Mild heating is often sufficient to drive the reaction to completion.

Table 1: Representative Conditions for Direct N-Alkylation of Azetidine

| Electrophile Precursor | Base | Solvent | Temperature | Typical Yield |

| Benzyl Halide | K2CO3 | Acetonitrile | Reflux | Good to Excellent |

| Benzyl Halide | Et3N | THF | Room Temp. to 50°C | Good |

| Benzyl Mesylate | K2CO3 | DMF | 50-80°C | Good to Excellent |

| Benzyl Tosylate | NaH | THF | 0°C to Room Temp. | High |

Note: This table presents generalized conditions based on standard N-alkylation procedures for azetidines and similar amines. Specific yields for this compound may vary.

Chemo- and Regioselectivity Considerations in Synthesis

When synthesizing this compound via direct alkylation, chemo- and regioselectivity are crucial for achieving a high yield of the desired product and simplifying purification.

Regioselectivity: The regioselectivity of this specific reaction is inherently straightforward. Azetidine is a symmetrical amine, meaning alkylation on the single nitrogen atom is the only possibility. The electrophile, 3-chloro-4-methylbenzyl chloride, possesses a single, highly reactive electrophilic center at the benzylic carbon. Therefore, the reaction exclusively forms the C-N bond at the desired positions, leading to a single regioisomeric product.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over others. The primary chemoselectivity challenge in this synthesis is the potential for over-alkylation. After the formation of the desired secondary amine product, its nitrogen atom remains nucleophilic and can react with another molecule of the benzyl halide. This second alkylation would result in the formation of a quaternary ammonium (B1175870) salt, an undesired byproduct.

Strategies to Control Chemoselectivity:

Stoichiometry Control: Using a slight excess of the azetidine nucleophile relative to the 3-chloro-4-methylbenzyl halide can help ensure the electrophile is consumed before significant over-alkylation occurs.

Reaction Conditions: Running the reaction at the lowest effective temperature and for the minimum time required can help suppress the second alkylation step, which typically has a higher activation energy.

Slow Addition: The gradual addition of the alkylating agent to the reaction mixture containing azetidine and the base can maintain a low instantaneous concentration of the electrophile, further minimizing the risk of forming the quaternary salt.

By carefully controlling these parameters, the synthesis can be directed with high chemoselectivity towards the target compound, this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact, improve safety, and enhance efficiency. nih.gov Key principles can be systematically applied to the direct alkylation route. mdpi.com

Table 2: Application of Green Chemistry Principles

| Principle | Application to the Synthesis of this compound |

| 1. Prevention | Optimize reaction conditions (stoichiometry, temperature, time) to minimize byproduct formation, thus preventing waste. acsgcipr.org |

| 3. Less Hazardous Chemical Syntheses | Select alkylating agents with less toxic leaving groups. For example, using a sulfonate over a highly reactive halide might offer better control, though atom economy must also be considered. |

| 4. Designing Safer Chemicals | The target molecule itself is designed for a specific (e.g., pharmaceutical) purpose; this principle applies more to its intended use rather than its synthesis. |

| 5. Safer Solvents and Auxiliaries | Replace traditional polar aprotic solvents like DMF and N,N-dimethylacetamide (DMAc), which have toxicity concerns, with greener alternatives such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water if a suitable catalytic system (like PTC) is used. acsgcipr.org |

| 6. Design for Energy Efficiency | Employ catalytic methods to lower the activation energy, allowing the reaction to proceed at lower temperatures. ejcmpr.com Microwave-assisted synthesis can also be explored to dramatically reduce reaction times and energy consumption. nih.govresearchgate.net |

| 8. Reduce Derivatives | The direct N-alkylation approach is advantageous as it avoids the use of protecting groups on the azetidine nitrogen, adhering to this principle. |

| 9. Catalysis | Utilize a catalyst, such as a phase-transfer catalyst, instead of stoichiometric reagents. Catalytic approaches enhance reaction rates, often under milder conditions, and reduce waste. acsgcipr.orgmdpi.com |

Adopting these green chemistry approaches can lead to a more sustainable and economical manufacturing process for this compound. ejcmpr.com The use of safer solvents, energy-efficient conditions, and catalytic systems are particularly impactful strategies. acsgcipr.orgnih.gov

Catalytic Approaches in Azetidine Synthesis Relevant to the Target Compound

Catalysis offers powerful advantages for the synthesis of this compound, primarily by increasing reaction efficiency and enabling milder conditions, which aligns with green chemistry principles. acsgcipr.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is highly effective for the N-alkylation of heterocycles like azetidine. phasetransfercatalysis.com This method is particularly useful when using an inexpensive inorganic base (e.g., K2CO3 or NaOH) which is insoluble in the organic reaction solvent.

Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of the base's anion (e.g., carbonate or hydroxide) from the solid or aqueous phase into the organic phase where the alkylating agent resides. The catalyst can also enhance the nucleophilicity of the amine. This allows the reaction to proceed smoothly at the interface or in the organic phase under mild conditions. phasetransfercatalysis.com

Advantages:

Avoids the need for strong, hazardous bases or anhydrous conditions.

Enables the use of inexpensive and environmentally benign inorganic bases.

Often leads to faster reaction rates and higher yields at lower temperatures.

Reductive Amination: While not a direct alkylation of azetidine, reductive amination is a powerful catalytic alternative for forming the target C-N bond. This two-step, one-pot process would involve:

Reaction of 3-chloro-4-methylbenzaldehyde with azetidine to form an intermediate azetidinium ion or enamine.

In-situ reduction of this intermediate using a catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon, Pd/C, catalyst) or a chemical reducing agent like sodium triacetoxyborohydride.

This pathway is a viable alternative, especially if the corresponding benzyl halide is unstable or difficult to procure.

Direct Amination of Alcohols: An emerging green catalytic approach is the direct N-alkylation of amines with alcohols, known as the "borrowing hydrogen" methodology. This would involve reacting azetidine with (3-chloro-4-methylphenyl)methanol. A transition-metal catalyst (e.g., based on Iridium or Ruthenium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the azetidine, with the catalyst returning the hydrogen in the final reduction step. The only byproduct is water, making it a highly atom-economical and green process. acsgcipr.org

Table 3: Comparison of Catalytic Approaches

| Catalytic Method | Key Reagents | Advantages | Considerations |

| Phase-Transfer Catalysis (PTC) | Alkyl Halide, Inorganic Base, Quaternary Ammonium Salt (e.g., TBAB) | Mild conditions, high yields, use of inexpensive bases, operational simplicity. phasetransfercatalysis.com | Requires a biphasic system; catalyst may need to be removed from the product. |

| Catalytic Reductive Amination | Aldehyde, Reducing Agent (e.g., H2/Pd/C) | Avoids use of alkyl halides, good functional group tolerance. | Requires a readily available aldehyde starting material; may require pressure for hydrogenation. |

| Direct Amination of Alcohols | Alcohol, Transition-Metal Catalyst (e.g., Ir, Ru) | Excellent atom economy (water is the only byproduct), very green. acsgcipr.org | Often requires higher temperatures and specialized, expensive metal catalysts. |

Chemical Reactivity and Transformation of 1 3 Chloro 4 Methylbenzyl Azetidine

Reactions at the Azetidine (B1206935) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a focal point for reactions with electrophiles. These reactions typically preserve the four-membered ring structure.

Quaternization and Amine Oxide Formation

The tertiary amine functionality of 1-(3-chloro-4-methylbenzyl)azetidine allows for straightforward quaternization by reaction with alkyl halides. This reaction leads to the formation of a quaternary azetidinium salt. The increased positive charge on the nitrogen atom in the azetidinium salt enhances the ring strain, making the ring more susceptible to nucleophilic attack.

Table 1: Examples of Quaternization Reactions of N-Substituted Azetidines

| Azetidine Derivative | Reagent | Product | Reference |

|---|---|---|---|

| N-Arylazetidine | Methyl trifluoromethanesulfonate | N-Aryl-N-methylazetidinium triflate | researchgate.net |

Furthermore, the nitrogen atom can be oxidized to form an amine oxide. Treatment of N-substituted azetidines with oxidizing agents like 3-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding azetidine 1-oxide. These N-oxides can be stable, but in some cases, they may undergo rearrangement reactions, such as a Cope elimination, depending on the substituents on the azetidine ring. For instance, the N-oxide of (1-benzylazetidin-2-yl)methanol (B1291292) has been shown to rearrange to an oxazine (B8389632) derivative upon gentle heating. thieme-connect.de

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of this compound can react with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylazetidine. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would produce an N-sulfonylazetidine. These reactions are common for functionalizing secondary and tertiary amines.

Ring-Opening Reactions of the Azetidine Moiety

The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) is a driving force for ring-opening reactions, which can be initiated by various reagents and conditions. rsc.org

Nucleophilic Ring Opening with Various Reagents

While the azetidine ring in this compound is relatively stable, its reactivity towards nucleophiles is significantly enhanced upon activation of the nitrogen atom. nih.gov Quaternization of the nitrogen, as described in section 3.1.1, forms an azetidinium ion, which is a key intermediate for nucleophilic ring-opening reactions.

These activated azetidinium salts can undergo ring-opening upon treatment with a variety of nucleophiles. The regioselectivity of the nucleophilic attack, either at the C2 or C4 position of the azetidine ring, is influenced by steric and electronic factors of the substituents on the ring and the nature of the nucleophile itself. researchgate.net For instance, studies on α-aryl azetidinium salts have shown that nucleophiles like fluoride (B91410) and chloride can attack the more substituted carbon atom. nih.govrsc.org

Table 2: Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Salts

| Azetidinium Salt | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Aryl-N,N-dimethylazetidinium salt | Tetrabutylammonium (B224687) fluoride (Bu4NF) | γ-Fluoropropylamine derivative | nih.govresearchgate.net |

| 2-Aryl-N,N-dimethylazetidinium salt | Tetrabutylammonium chloride (Bu4NCl) | γ-Chloropropylamine derivative | nih.gov |

Electrophilic Ring Opening Pathways

Electrophilic activation of the azetidine ring can also facilitate its opening. This is often achieved by using Brønsted or Lewis acids. nih.govresearchgate.net Protonation of the nitrogen atom by a Brønsted acid increases the ring strain and makes the C-N bonds more susceptible to cleavage. Lewis acids can coordinate to the nitrogen atom, leading to a similar activation. An intramolecular acid-mediated ring-opening has been observed in certain N-substituted azetidines, where a pendant amide group acts as an internal nucleophile. nih.gov

Thermal and Photochemical Ring Transformations

Thermal and photochemical conditions can also induce transformations of the azetidine ring. While specific thermal ring transformations for this compound are not extensively documented, the strained four-membered ring is a candidate for thermally induced rearrangements or fragmentations under appropriate conditions.

Photochemical reactions offer a pathway to unique azetidine chemistry. For example, the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a method for synthesizing azetidines. nih.gov Photochemical induction can also be used to generate reactive intermediates that lead to the formation of azetidines or their subsequent transformation. researchgate.netdurham.ac.uk The Norrish-Yang cyclization, a photochemical reaction of α-aminoacetophenones, can produce highly strained azetidinols, which can then undergo ring-opening.

Reactions Involving the Benzylic Methylene (B1212753) and Aromatic Ring

The benzyl (B1604629) group in this compound is a site of significant reactivity. Both the aromatic ring and the adjacent methylene group can participate in a variety of chemical transformations.

The benzene (B151609) ring of the molecule is substituted with three groups: a chloro group, a methyl group, and the azetidin-1-ylmethyl group. The position of incoming electrophiles during electrophilic aromatic substitution is determined by the cumulative directing effects of these substituents.

Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. libretexts.org It is an ortho, para-director due to its electron-donating inductive effect, which stabilizes the carbocation intermediates (arenium ions) formed during the reaction, particularly when the attack is at the ortho and para positions. libretexts.org

Chloro Group (-Cl): This is a deactivating group due to its strong electron-withdrawing inductive effect, making the ring less reactive than benzene. libretexts.org However, it is an ortho, para-director because its lone pair electrons can be donated through resonance, which helps stabilize the carbocation intermediate when substitution occurs at these positions. libretexts.orglibretexts.org

Azetidin-1-ylmethyl Group (-CH₂-Azetidine): This alkyl substituent is considered an activating, ortho, para-directing group. libretexts.org

The positions on the aromatic ring, relative to the azetidin-1-ylmethyl group at position 1, are: C2 (unsubstituted), C3 (chloro), C4 (methyl), C5 (unsubstituted), and C6 (unsubstituted). The directing effects of the existing substituents guide incoming electrophiles as follows:

The azetidin-1-ylmethyl group directs to positions 2 and 6 (ortho) and position 5 (para).

The chloro group at C3 directs to position 2 (ortho) and position 5 (para).

The methyl group at C4 directs to positions 5 (ortho) and 2 (para).

Considering these combined effects, the positions most activated towards electrophilic attack are C2 and C5. Position C5 is sterically unhindered and is activated by all three groups (para to the chloro group, ortho to the methyl group, and meta to the benzyl, though the ortho/para direction from the other two is dominant). Position C2 is also strongly activated (ortho to the benzyl and chloro groups, para to the methyl group) but may experience some steric hindrance from the adjacent benzyl group. Position 6 is only activated by the benzyl group and is sterically hindered. Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution at C5 and C2 being the most favored.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-3-chloro-4-methylbenzyl)azetidine and 1-(2-Nitro-3-chloro-4-methylbenzyl)azetidine |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-3-chloro-4-methylbenzyl)azetidine and 1-(2-Bromo-3-chloro-4-methylbenzyl)azetidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Acyl-3-chloro-4-methylbenzyl)azetidine |

The benzylic methylene (-CH₂-) group is particularly susceptible to both oxidation and reduction reactions due to the stability of benzylic radicals, cations, and anions. libretexts.orglibretexts.org

Oxidation: The benzylic carbon can be oxidized by strong oxidizing agents. The presence of at least one benzylic hydrogen makes this position reactive. chemistry.coach

Strong Oxidation: Reagents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic methylene group. chemistry.coachmasterorganicchemistry.com This typically cleaves the C-C bond of the alkyl chain and oxidizes the benzylic carbon to a carboxylic acid. masterorganicchemistry.com In this case, the product would be 3-chloro-4-methylbenzoic acid, with the loss of the azetidine ring. Milder conditions might yield the corresponding ketone, (3-chloro-4-methylphenyl)(azetidin-1-yl)methanone, though this is often difficult to achieve without over-oxidation.

Radical Bromination: N-Bromosuccinimide (NBS) in the presence of light or a radical initiator is commonly used for the selective bromination of the benzylic position. libretexts.org This would yield 1-((bromo)(3-chloro-4-methylphenyl)methyl)azetidine. The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Reduction: The C-N bond at the benzylic position can be cleaved under reductive conditions.

Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ over Palladium catalyst) can cleave the benzyl group from the azetidine nitrogen. chemistry.coach This reaction, known as debenzylation, would result in the formation of azetidine and 3-chloro-4-methyltoluene. This is a common strategy for removing N-benzyl protecting groups in organic synthesis.

| Reaction Type | Reagents | Expected Product(s) |

|---|---|---|

| Strong Oxidation | KMnO₄, H₃O⁺, heat | 3-Chloro-4-methylbenzoic acid |

| Benzylic Bromination | NBS, light (hν) | 1-((Bromo)(3-chloro-4-methylphenyl)methyl)azetidine |

| Reductive Cleavage (Debenzylation) | H₂, Pd/C | Azetidine and 3-Chloro-4-methyltoluene |

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Electrophilic Aromatic Substitution: This proceeds via a two-step mechanism. uci.edu First, the π electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg The positive charge in this intermediate is delocalized across the ring, with resonance structures placing the charge ortho and para to the site of attack. The activating groups (-CH₃ and -CH₂-Azetidine) stabilize the positive charge through induction, particularly when the charge is on the carbon atom to which they are attached (as occurs in ortho and para attack). libretexts.org In the second step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. uci.edu

Benzylic Radical Bromination: The reaction with NBS proceeds via a free-radical chain mechanism. masterorganicchemistry.com Initiation involves the formation of a bromine radical. In the propagation steps, a bromine radical abstracts a benzylic hydrogen atom from this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (present in low concentration) to form the brominated product and a new bromine radical, which continues the chain.

Azetidine Ring-Opening: While not a reaction of the benzyl group itself, transformations of the molecule can be influenced by the azetidine ring's inherent strain (approx. 25.4 kcal/mol). rsc.org Under acidic conditions or with certain nucleophiles, the ring can open. nih.gov For instance, acid-mediated ring-opening could involve protonation of the azetidine nitrogen, making the ring susceptible to nucleophilic attack at one of the ring carbons, leading to a more stable acyclic amine. nih.gov

Stereochemical Outcomes of Reactions Involving the Azetidine Ring

The starting compound, this compound, is achiral. However, reactions that introduce a substituent onto the azetidine ring at the C2 or C3 position can create one or more stereocenters, leading to stereoisomeric products.

Functionalization at C3: If a reaction were to occur at the C3 position of the azetidine ring, for example, via deprotonation followed by reaction with an electrophile, a new stereocenter would be created. In the absence of any chiral influence (such as a chiral base or catalyst), this would result in a racemic mixture of the (R)- and (S)-enantiomers.

Functionalization at C2: Similarly, functionalization at the C2 position would create a stereocenter. The stereochemical outcome would again be a racemic mixture unless chiral reagents or catalysts are employed.

Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions. For example, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a known method for synthesizing azetidines and can exhibit stereoselectivity. researchgate.netresearchgate.net While this applies to synthesis rather than post-synthetic modification, analogous principles of stereocontrol could apply to reactions of the existing azetidine ring. If the nitrogen atom were to be transiently involved in a reaction that breaks and reforms a bond to a stereocenter, the stereochemical outcome would be of critical interest. For example, the stereoselective synthesis of 2-acylazetidines has been reported, demonstrating that high diastereoselectivity can be achieved in reactions involving functionalized azetidines. frontiersin.org

The inherent ring strain and the stereochemical possibilities make the azetidine moiety a valuable scaffold for further synthetic elaboration, where controlling the stereochemical outcome is a key challenge and objective. rsc.org

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies

Synthesis of Positional Isomers and Stereoisomers of 1-(3-Chloro-4-methylbenzyl)azetidine

The spatial arrangement of substituents on both the aromatic ring and the azetidine (B1206935) core can significantly influence the interaction of a molecule with its biological target. Therefore, the synthesis of positional and stereoisomers is a critical first step in structure-activity relationship (SAR) studies.

Positional isomers of the benzyl (B1604629) group can be synthesized by starting with appropriately substituted benzyl halides. For example, isomers with the chloro and methyl groups at different positions on the phenyl ring (e.g., 2-chloro-4-methyl, 4-chloro-3-methyl, etc.) can be prepared. The general synthesis would involve the N-alkylation of azetidine with the corresponding substituted benzyl bromide or chloride. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a suitable polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

Furthermore, if the azetidine ring itself is substituted, this can introduce chirality and the potential for stereoisomers. For instance, substitution at the 2- or 3-position of the azetidine ring would create a chiral center. The synthesis of enantiomerically pure or diastereomerically enriched isomers can be achieved through various asymmetric synthetic strategies. These may include the use of chiral starting materials, chiral catalysts for the ring formation, or resolution of a racemic mixture. For example, a chiral pool approach could start from a chiral amino acid to construct the azetidine ring with a defined stereochemistry. Subsequent N-benzylation would then yield the desired stereoisomers of the target compound.

Table 1: Examples of Positional Isomers of the Benzylic Moiety

| Compound Name | Structure |

|---|---|

| 1-(2-Chloro-4-methylbenzyl)azetidine | |

| 1-(4-Chloro-3-methylbenzyl)azetidine |

Modification of the Azetidine Ring Substituents

The four-membered azetidine ring, while providing a rigid scaffold, also offers opportunities for substitution to probe interactions with the target protein.

The introduction of alkyl or aryl groups at the 2- and/or 3-positions of the azetidine ring can explore steric and hydrophobic interactions. The synthesis of such derivatives can be accomplished through several routes. One common method involves the [2+2] cycloaddition of an imine with an appropriately substituted alkene. Alternatively, functionalized azetidines can be prepared and subsequently elaborated. For instance, a 3-azetidinone can serve as a versatile intermediate. Grignard or organolithium reagents can add to the ketone to introduce a variety of alkyl and aryl groups at the 3-position, followed by reduction of the resulting tertiary alcohol if desired. For substitution at the 2-position, strategies often involve the cyclization of γ-amino alcohols or halides.

Table 2: Examples of Azetidine Ring Modifications with Alkyl and Aryl Groups

| Compound Name | Structure |

|---|---|

| 1-(3-Chloro-4-methylbenzyl)-3-methylazetidine | |

| 1-(3-Chloro-4-methylbenzyl)-3-phenylazetidine |

While the prompt specifies modification of azetidine ring substituents, a related advanced strategy in medicinal chemistry involves the replacement of a methylene (B1212753) group within the ring with a heteroatom to create bioisosteres, such as oxazetidines or thiaazetidines. However, adhering strictly to substituent modification, the introduction of heteroatom-containing functional groups is more directly relevant. For example, hydroxyl, amino, or thiol groups can be introduced at the 3-position starting from 3-azetidinone via reduction to the alcohol, reductive amination for the amine, or conversion of the alcohol to a leaving group followed by substitution with a thiol nucleophile. These functional groups can introduce new hydrogen bonding capabilities.

Variations of the Benzylic Moiety

The 3-chloro-4-methylbenzyl group is a key feature of the molecule, and its systematic modification is crucial for understanding the electronic and steric requirements for biological activity.

Replacing the chlorine atom with other halogens such as fluorine or bromine allows for the fine-tuning of electronic properties and lipophilicity. Fluorine, being highly electronegative, can alter the pKa of nearby groups and participate in hydrogen bonding. Bromine is larger and more polarizable than chlorine. The synthesis of these analogues follows the same general N-alkylation procedure, utilizing the corresponding 3-fluoro-4-methylbenzyl halide or 3-bromo-4-methylbenzyl halide. A wider exploration could involve di- or tri-halogenated phenyl rings, or the introduction of a halogen at a different position.

Table 3: Examples of Variations in Halogen Substitution

| Compound Name | Structure |

|---|---|

| 1-(3-Fluoro-4-methylbenzyl)azetidine | |

| 1-(3-Bromo-4-methylbenzyl)azetidine |

The methyl group at the 4-position of the benzyl ring can be varied to explore the impact of steric bulk in this region. Replacing it with larger alkyl groups such as ethyl, isopropyl, or tert-butyl can probe the size of a putative hydrophobic pocket in the biological target. The synthesis of these analogues requires the corresponding 4-alkyl-3-chlorobenzyl halides as starting materials. These can be prepared from the corresponding 4-alkyl-3-chlorotoluenes via radical bromination of the benzylic position.

Table 4: Examples of Variations in Alkyl Substituent

| Compound Name | Structure |

|---|---|

| 1-(3-Chloro-4-ethylbenzyl)azetidine | |

| 1-(3-Chloro-4-isopropylbenzyl)azetidine |

Through the systematic synthesis and subsequent biological evaluation of these and other related analogues, a comprehensive SAR profile for this compound can be established. This data is invaluable for guiding the design of future generations of compounds with improved potency, selectivity, and pharmacokinetic properties.

Introduction of Heteroaromatic Rings

The incorporation of heteroaromatic rings is a widely employed tactic in medicinal chemistry to modulate a compound's physicochemical properties, such as polarity, solubility, and metabolic stability. For this compound, heteroaromatic moieties can be introduced at several positions to explore new interactions with biological targets.

Potential points for the introduction of heteroaromatic rings include the azetidine nitrogen, positions on the azetidine ring itself, or as replacements for or substituents on the benzyl ring. For instance, replacing the 3-chloro-4-methylbenzyl group with a heteroaromatic-methyl group could significantly alter the compound's electronic and steric profile. Common heteroaromatic rings used in drug design include pyridine, pyrimidine, pyrazole, imidazole, and thiophene.

A synthetic approach to introduce a heteroaromatic ring at the azetidine nitrogen would involve the reaction of azetidine hydrochloride with a heteroaromatic methyl halide. For example, reacting azetidine with 2-(chloromethyl)pyridine (B1213738) in the presence of a base would yield 1-(pyridin-2-ylmethyl)azetidine.

Table 1: Hypothetical Analogs of this compound with Heteroaromatic Rings

| Compound ID | Modification | Rationale |

|---|---|---|

| AZ-Het-01 | Replacement of the benzyl group with a pyridin-2-ylmethyl group | Introduce a hydrogen bond acceptor to probe for interactions with a target protein. |

| AZ-Het-02 | Replacement of the benzyl group with a pyrimidin-5-ylmethyl group | Modulate electronic properties and potential for pi-stacking interactions. |

| AZ-Het-03 | Addition of a 1,2,4-triazole (B32235) to the 3-position of the azetidine ring | Increase polarity and introduce potential hydrogen bond donors and acceptors. |

Application of High-Throughput Synthesis and Combinatorial Chemistry for Library Generation

High-throughput synthesis (HTS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for screening and SAR studies. rsc.org The modular nature of this compound makes it amenable to such approaches. A combinatorial library could be designed by varying the substituents on the benzyl ring and the groups attached to the azetidine ring.

A typical combinatorial synthesis could involve a multi-well plate format where a common intermediate, such as azetidine, is reacted with a diverse set of building blocks. For example, an array of substituted benzyl halides could be reacted with azetidine to generate a library of N-benzylated azetidines. Further diversity could be introduced by using substituted azetidines as the starting material.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is a robust method for library generation due to its high efficiency and selectivity. researchgate.net An azetidine core functionalized with an azide (B81097) or alkyne could be rapidly coupled with a library of corresponding alkynes or azides to generate a diverse set of triazole-containing derivatives. rsc.orgresearchgate.net

Table 2: Representative Building Blocks for a Combinatorial Library Based on the Azetidine Scaffold

| Building Block Type | Examples |

|---|---|

| Substituted Benzyl Halides | 4-Fluorobenzyl chloride, 3-methoxybenzyl bromide, 4-(trifluoromethyl)benzyl chloride |

| Azetidine Derivatives | 3-Hydroxyazetidine, 3-aminoazetidine, azetidine-3-carboxylic acid |

Fragment-Based Approaches in the Design of Azetidine Derivatives

Fragment-based drug discovery (FBDD) has emerged as a successful strategy for the identification of lead compounds. enamine.net This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The azetidine ring is an attractive scaffold for FBDD due to its rigid, three-dimensional structure and its ability to present substituents in well-defined vectors. enamine.net

In the context of this compound, the azetidine core itself could be considered a valuable fragment. A library of small molecules containing the azetidine motif could be screened against a target of interest. Once a hit is identified, the fragment can be elaborated by adding substituents at the nitrogen or at the 3-position of the azetidine ring to improve binding affinity and selectivity.

For instance, if a fragment screen identified 1-benzylazetidine (B3057175) as a binder, subsequent optimization could involve exploring substitutions on the benzyl ring, leading to compounds like this compound, to enhance interactions with the target protein. The conformational rigidity of the azetidine ring helps to reduce the entropic penalty upon binding, potentially leading to higher affinity ligands. enamine.net

Table 3: Example of a Fragment Elaboration Strategy Starting from an Azetidine Core

| Stage | Compound | Rationale |

|---|---|---|

| Initial Fragment Hit | Azetidine | Simple, rigid core identified from a fragment screen. |

| Fragment Elaboration | 1-Benzylazetidine | Addition of a phenyl group to explore hydrophobic interactions. |

Advanced Spectroscopic and Structural Characterization of this compound

A comprehensive search of scientific literature and chemical databases reveals a lack of specific, publicly available experimental data for the advanced spectroscopic and structural characterization of the compound this compound. While general principles of spectroscopic analysis for azetidine-containing compounds and substituted benzyl groups are well-established, detailed research findings including 2D NMR, dynamic NMR, high-resolution mass spectrometry, tandem mass spectrometry, and specific IR/Raman vibrational frequencies for this particular molecule could not be located.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed data tables and research findings as requested in the prompt. The generation of such an article would require access to proprietary research data or the performance of new experimental work to characterize the compound. An article based on hypothetical or predicted data would not meet the required standards of scientific accuracy.

For a comprehensive analysis as outlined, the following experimental procedures would be necessary:

Synthesis and Purification: The compound this compound would first need to be synthesized and purified to a high degree to ensure that the spectroscopic data obtained is representative of the molecule of interest and not of impurities.

NMR Spectroscopy: A full suite of NMR experiments, including 1H, 13C, COSY, HSQC, HMBC, and NOESY, would need to be conducted. These experiments would allow for the unambiguous assignment of all proton and carbon signals and provide insights into the connectivity and spatial relationships of the atoms within the molecule. If conformational dynamics, such as restricted rotation around the benzyl-nitrogen bond, were suspected, variable temperature (dynamic) NMR studies could be performed to determine the energy barriers of these processes.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to elucidate its structure and establish characteristic fragmentation pathways.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy would be used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Without the data from these experiments, any attempt to write the requested article would be speculative and would not constitute a factual report on the compound's properties.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine its three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. This technique would be invaluable in elucidating the solid-state conformation of 1-(3-Chloro-4-methylbenzyl)azetidine and understanding the non-covalent interactions that govern its crystal packing.

Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atom), or π-stacking interactions between the aromatic rings of adjacent molecules. These interactions are fundamental to the physical properties of the solid material, including its melting point, solubility, and stability.

Hypothetical Crystallographic Data for this compound

Below is an interactive table illustrating the type of data that would be generated from an X-ray crystallographic study. Note: This data is hypothetical and for illustrative purposes only, as no published crystal structure for this specific compound was found.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1021.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.354 |

Hypothetical Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) |

| C-H···π | C(aromatic) | Cg(π-system) | 3.25 |

| Halogen Bond (C-Cl···N) | Cl | N(azetidine) | 3.10 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for studying chiral molecules, as enantiomers will produce mirror-image CD spectra. While this compound itself is achiral, the introduction of a chiral center, for instance, by substitution on the azetidine (B1206935) ring, would yield chiral derivatives.

CD spectroscopy could then be employed to:

Determine the absolute configuration of a newly synthesized chiral derivative by comparing its experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Assess the enantiomeric purity of a sample.

Study conformational changes in solution, as the CD spectrum is sensitive to the three-dimensional structure of the molecule.

For a hypothetical chiral derivative, such as (R)-2-methyl-1-(3-chloro-4-methylbenzyl)azetidine, the CD spectrum would exhibit characteristic positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

The following interactive table presents hypothetical CD spectroscopy data for a chiral derivative. Note: This data is for illustrative purposes, as no published information on chiral derivatives of this specific compound and their CD spectra was found.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| 280 | +5000 |

| 250 | -8000 |

| 220 | +12000 |

Computational Chemistry and Theoretical Studies of 1 3 Chloro 4 Methylbenzyl Azetidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

A thorough search of computational chemistry literature reveals no specific studies that have applied quantum chemical calculations to determine the electronic structure and molecular orbitals of 1-(3-Chloro-4-methylbenzyl)azetidine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

There are no published studies utilizing Density Functional Theory (DFT) to perform geometry optimization or map the energy landscapes for this compound. While DFT is a common method for such analyses on novel organic molecules, the results for this specific compound are not available in the public domain. nih.govmdpi.com

Ab Initio Methods for High-Accuracy Predictions

No research articles were found that employ ab initio methods for high-accuracy predictions of the properties of this compound.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Specific conformational analyses of this compound using molecular mechanics or molecular dynamics simulations have not been reported in the scientific literature. Such studies are crucial for understanding the three-dimensional structure and flexibility of a molecule, but this information is not available for the target compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

While experimental characterization of azetidine (B1206935) derivatives often includes NMR and IR spectroscopy, there are no available computational studies that predict the spectroscopic parameters for this compound. medwinpublishers.comresearchgate.net Computational prediction of these parameters is a standard procedure for structural confirmation, but it has not been documented for this molecule. researchgate.netresearchgate.netnih.govmdpi.com

Table 1: Status of Predicted Spectroscopic Data

| Spectroscopic Method | Prediction Status |

|---|---|

| NMR (¹H, ¹³C) | No published data available |

| IR | No published data available |

| UV-Vis | No published data available |

This table reflects the absence of published computational predictions for the spectroscopic parameters of this compound.

Molecular Docking and Pharmacophore Modeling (In Silico, excluding human data)

No in silico molecular docking or pharmacophore modeling studies specifically involving this compound have been published. While docking studies are common for various azetidine and azetidin-2-one (B1220530) derivatives to explore their potential biological targets, this specific compound has not been the subject of such investigations. echemcom.comresearchgate.netresearchgate.net

Reaction Pathway Analysis and Transition State Modeling

A search for reaction pathway analyses or transition state modeling for the synthesis or degradation of this compound yielded no results. Computational studies in this area help elucidate reaction mechanisms and optimize synthetic routes, but this level of investigation has not been reported for this compound. frontiersin.org

Assessment of Aromaticity and Steric Strain within the Azetidine System

The unique structural characteristics of this compound, specifically the interplay between the planar, aromatic benzyl (B1604629) moiety and the strained, non-planar azetidine ring, give rise to distinct chemical properties. Computational and theoretical studies, while not extensively focused on this specific molecule, provide a framework for understanding the inherent steric and electronic features of its constituent parts.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. researchgate.netrsc.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, leading to angle and torsional strain. The ring-strain energy of azetidine is considerable, estimated to be around 25.2 kcal/mol, which is comparable to that of cyclobutane. researchgate.net This inherent strain is a defining feature of the molecule, influencing its reactivity and conformational preferences. rsc.orgrsc.org While the azetidine ring is more stable than the highly strained three-membered aziridine (B145994) ring, its reactivity is notably enhanced compared to unstrained five- or six-membered heterocyclic rings like pyrrolidine (B122466) or piperidine. researchgate.netrsc.org

Computational models are instrumental in predicting the geometries and energies of such strained systems. thescience.dev For this compound, theoretical calculations would be expected to show compressed C-N-C and C-C-C bond angles within the azetidine ring compared to their acyclic counterparts. This deviation from ideal geometry is a direct consequence of the ring strain. The nitrogen atom in the azetidine ring adopts a pyramidal geometry, and its lone pair of electrons plays a crucial role in the molecule's basicity and nucleophilicity. The presence of the bulky 3-chloro-4-methylbenzyl group attached to the nitrogen atom can further influence the ring's conformation and the accessibility of the nitrogen's lone pair.

The interface between the benzyl group and the azetidine ring introduces potential steric interactions. The rotational freedom around the N-CH₂ bond connecting the azetidine ring to the benzyl group would be a subject of computational investigation to determine the most stable conformations. Steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the azetidine ring could influence the preferred orientation of the two ring systems relative to each other.

Below are illustrative tables of expected computational data for the azetidine ring in a molecule like this compound, based on general values for substituted azetidines. These are representative values and not the result of a specific computational study on the target molecule.

Table 1: Representative Calculated Bond Angles in the Azetidine Ring

| Bond | Expected Angle (degrees) |

| C-N-C | ~90 |

| N-C-C | ~88 |

| C-C-C | ~88 |

Table 2: Representative Calculated Strain Energy Contributions

| Type of Strain | Estimated Energy (kcal/mol) |

| Angle Strain | 15-20 |

| Torsional Strain | 5-10 |

| Total Ring Strain | ~25 |

These tables highlight the significant deviation from ideal geometries and the substantial strain energy inherent to the azetidine core of this compound.

Biological and Pharmacological Research in Vitro and Mechanistic Focus Only

Target Identification and Mechanism of Action (MOA) Studies in vitro

No published studies were identified that have assessed the inhibitory activity of 1-(3-Chloro-4-methylbenzyl)azetidine against any specific enzymes. Consequently, data regarding its potency (e.g., IC₅₀ or Kᵢ values) and the kinetics of its potential interactions with enzymatic targets are unavailable.

There is no information available from in vitro receptor binding assays for this compound. Its affinity (Kᵢ or Kₔ) and selectivity for any G-protein coupled receptors, ion channels, or other receptor types have not been reported.

No data from in vitro cellular assays designed to probe the effects of this compound on specific biological pathways have been published. Its potential to modulate signaling cascades, gene expression, or other cellular functions is currently unknown.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Correlations

Due to the absence of biological data for this compound and a lack of studies on a closely related series of analogs, no definitive structure-activity relationship (SAR) or structure-property relationship (SPR) correlations can be established.

Without experimental data, it is not possible to identify the key structural features of this compound that are critical for any potential in vitro biological activity. The roles of the azetidine (B1206935) ring, the benzyl (B1604629) moiety, and the specific chloro and methyl substitutions on the phenyl ring remain to be determined.

The impact of altering the 3-chloro and 4-methyl substituents on the benzyl group, or modifying the azetidine ring itself, on the binding or activity of this class of compounds has not been explored in the available scientific literature.

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism (ADM) Profiles in vitro

In vitro ADM studies are crucial in early drug discovery to predict a compound's pharmacokinetic behavior in vivo. These assays evaluate metabolic stability, identify metabolic pathways, and determine the extent of binding to plasma proteins, all of which influence a compound's bioavailability and duration of action.

Microsomal Stability and Metabolic Pathway Elucidation in vitro

Microsomal stability assays are standard in vitro procedures used to estimate the rate of metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. nih.gov The stability of a compound is typically reported as its half-life (t½) or intrinsic clearance (CLint). nih.gov

For this compound, several metabolic pathways can be predicted. The molecule presents multiple sites susceptible to enzymatic modification by CYP enzymes.

Benzylic Oxidation: The methyl group on the benzene (B151609) ring is a primary target for oxidation, leading to the formation of a hydroxymethyl derivative, which can be further oxidized to an aldehyde and a carboxylic acid.

Aromatic Hydroxylation: The benzene ring could undergo hydroxylation, although the existing chloro and methyl substituents may influence the position and likelihood of this modification.

N-Dealkylation: The bond between the azetidine nitrogen and the benzyl group could be cleaved, resulting in the formation of azetidine and 3-chloro-4-methylbenzaldehyde (B1590390).

Azetidine Ring Oxidation: The azetidine ring itself could be a site for oxidation, potentially leading to ring-opened products.

The presence of the azetidine scaffold can influence metabolic stability. In drug design, azetidine is often incorporated to improve pharmacokinetic properties, sometimes by increasing metabolic stability compared to more labile functional groups. researchgate.net The strained four-membered ring can provide a degree of rigidity that may limit its access to the active sites of some metabolic enzymes. enamine.netresearchgate.net

Table 1: Predicted In Vitro Microsomal Stability and Metabolic Profile of this compound The following data is illustrative and based on typical results for small molecule drug candidates with similar structural motifs.

| Parameter | Species | Predicted Value | Primary Metabolic Pathways |

|---|---|---|---|

| Half-Life (t½, min) | Human Liver Microsomes | 25 - 50 | Benzylic Oxidation, N-Dealkylation, Aromatic Hydroxylation |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Human Liver Microsomes | 30 - 60 | |

| Major Metabolites Observed | Human Liver Microsomes | 1-(3-Chloro-4-hydroxymethylbenzyl)azetidine, Azetidine, 3-Chloro-4-methylbenzoic acid |

Plasma Protein Binding in vitro

Plasma protein binding (PPB) determines the fraction of a compound bound to proteins in the blood, primarily albumin and alpha-1-acid glycoprotein. Only the unbound fraction is free to interact with biological targets and be metabolized or excreted. In vitro methods like equilibrium dialysis or ultrafiltration are used to measure PPB.

The physicochemical properties of this compound, such as its lipophilicity (logP), will heavily influence its degree of plasma protein binding. The presence of the chlorobenzyl group suggests a moderate to high lipophilicity, which would typically result in significant binding to plasma proteins.

Table 2: Predicted In Vitro Plasma Protein Binding Profile The following data is illustrative and based on the compound's predicted physicochemical properties.

| Species | Assay Method | Predicted % Bound | Primary Binding Protein |

|---|---|---|---|

| Human Plasma | Equilibrium Dialysis | >90% | Albumin |

| Rat Plasma | Equilibrium Dialysis | >90% | Albumin |

| Mouse Plasma | Equilibrium Dialysis | >85% | Albumin |

Investigation of Potential Modulatory Effects on Ion Channels or Transporters in vitro

Many pharmacologically active compounds exert their effects by modulating the function of ion channels or transporters. The structural features of this compound, particularly the combination of a lipophilic benzyl moiety and a basic nitrogen atom, are common in molecules that interact with central nervous system (CNS) targets, including various transporters.

Role of the Azetidine Scaffold in Modulating Specific Biological Pathways

The azetidine ring is a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net Its inclusion in a molecule is a strategic design choice intended to confer specific properties. nih.gov

Molecular Rigidity and Conformational Constraint: The strained four-membered ring imparts significant rigidity to the molecule. enamine.net This conformational restriction can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. enamine.net

Vectorial Orientation: The azetidine ring acts as a rigid linker that orients the 3-chloro-4-methylbenzyl substituent in a well-defined spatial vector relative to the nitrogen atom. This precise positioning is critical for optimizing interactions with a target protein's binding pocket.

Bioisosterism: Azetidines can act as bioisosteres for other common heterocyclic rings, offering a novel chemical space with potentially improved properties or a different intellectual property profile. researchgate.net

Compounds featuring the azetidine moiety have shown a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral effects, and have been developed for treating CNS disorders. nih.govsciencedaily.com This versatility highlights the utility of the azetidine scaffold in directing molecules toward diverse biological pathways. lifechemicals.comub.bw

Emerging Applications and Future Research Directions

Utilization as a Synthetic Intermediate for Complex Molecules

Azetidine (B1206935) derivatives are valuable as synthetic intermediates or building blocks for constructing more complex molecular architectures. bham.ac.uk The conformationally constrained four-membered ring can serve as a bioisostere for other cyclic and acyclic structures in drug design, influencing the parent molecule's solubility, metabolic stability, and target-binding affinity. nih.gov

Future research could position 1-(3-Chloro-4-methylbenzyl)azetidine as a foundational scaffold for creating diverse chemical libraries. nih.gov The N-benzyl group can function as a protecting group that is later cleaved to yield a secondary azetidine, or it can be retained as part of the final structure. The chloro and methyl substituents on the aromatic ring offer sites for further functionalization or can be used to fine-tune the steric and electronic properties of potential drug candidates. The development of methods to functionalize the azetidine ring of such precursors would enable access to a wide variety of fused, bridged, and spirocyclic ring systems for drug discovery. nih.gov

Application in Materials Science

While no specific applications for this compound in materials science have been reported, its structure could be explored for incorporation into novel polymers. The rigid azetidine unit could impart unique thermal or mechanical properties to a polymer backbone. Future work might investigate the polymerization of functionalized azetidine monomers or the use of this compound as an additive to modify the properties of existing materials.

Development of Novel Synthetic Methodologies Inspired by the Compound's Structure

The synthesis of the azetidine ring itself remains a significant area of chemical research due to challenges associated with ring strain. medwinpublishers.com Numerous methods have been developed, including intramolecular cyclizations, cycloadditions, and ring expansions of smaller heterocycles. rsc.orgmagtech.com.cn The synthesis of a specific derivative like this compound would likely proceed via standard N-alkylation of azetidine with the corresponding benzyl (B1604629) halide.

However, the broader research direction is the development of more efficient, stereoselective, and scalable methods for creating substituted azetidine cores. rsc.orgorganic-chemistry.org Advances in photocatalysis and metal-catalyzed C-H activation are opening new pathways to functionalized azetidines that were previously difficult to access. mit.edu Future work will likely focus on creating diverse azetidine building blocks, for which simple N-substituted derivatives like this compound would serve as test substrates or starting points for more elaborate transformations.

Exploration of Photophysical Properties and Sensor Development

On its own, this compound is not expected to possess significant photophysical properties, as it lacks a suitable chromophore or fluorophore. However, the azetidine moiety is increasingly being used as a functional group to modulate the properties of known fluorescent dyes. nih.govrsc.org

The nitrogen atom's lone pair of electrons in the azetidine ring can participate in intramolecular charge transfer (ICT) when connected to an electron-accepting unit. This makes azetidine an effective electron-donating group for designing solvatochromic fluorophores, which change their emission properties based on solvent polarity. researchgate.net Future research could involve incorporating the this compound structure, or more specifically the azetidinyl group, into known fluorophore scaffolds to tune their brightness, Stokes shift, and photostability for applications in bioimaging and chemical sensing. nih.govmdpi.com

Investigation into Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. kinxcdn.com These reactions often rely on mutually reactive functional groups that are absent in biology, such as azides and alkynes. nih.govmdpi.com Strained ring systems are also employed to accelerate reaction rates, a concept known as strain-promoted cycloaddition. nih.gov

While highly strained cyclooctynes are common, research has noted that less-strained dienophiles, including azetidines, can participate in certain bioorthogonal reactions, such as tetrazine ligations, albeit with slower kinetics. nih.gov For this compound to be used in this context, it would first need to be functionalized with a suitable reactive handle. Future investigations could explore the synthesis of azetidine derivatives bearing terminal alkynes, azides, or other bioorthogonal groups, enabling them to be used as chemical reporters for labeling and tracking biomolecules in living cells. researchgate.net

Future Directions in Computational Design and Optimization of Azetidine Scaffolds

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. In silico methods are increasingly used to predict the properties of azetidine-containing compounds and to design virtual libraries for screening against biological targets. researchgate.net These computational models can help prioritize which derivatives to synthesize, saving time and resources. nih.govmit.edu

For a compound like this compound, computational studies could predict its physicochemical properties, such as solubility and cell permeability, which are critical for its potential use in drug discovery. nih.gov Furthermore, this molecule could serve as a single data point within a larger computational model that explores how different substitutions on the N-benzyl and azetidine rings affect binding to a specific protein target. Future research will undoubtedly rely on a synergistic approach, combining computational predictions with experimental synthesis and validation to design novel azetidine scaffolds with optimized properties for medicinal, agricultural, or materials science applications. mit.eduresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Chloro-4-methylbenzyl)azetidine, and how can reaction conditions be optimized for high purity?

Synthesis typically involves nucleophilic substitution or reductive amination, where the azetidine ring is functionalized with a 3-chloro-4-methylbenzyl group. Key steps include:

- Substrate activation : Use of coupling agents like EDCI/HOBt for amide bond formation in precursor molecules.

- Optimization : Adjusting solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to minimize side reactions. Continuous flow reactors can enhance yield and purity by improving reaction control .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and ring integrity (e.g., azetidine protons at δ 3.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 210.08).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

Q. What safety protocols should be followed when handling azetidine derivatives in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions of this compound with biological targets such as enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., values) between the compound and immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions.

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in receptor active sites, validated by mutagenesis studies .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies involving azetidine derivatives?

- Meta-analysis : Compare datasets using standardized assays (e.g., IC values from kinase inhibition studies).

- Batch Variability Checks : Assess the impact of synthetic impurities (e.g., unreacted precursors) via LC-MS.

- Biological Replicates : Conduct dose-response curves in triplicate across multiple cell lines to confirm reproducibility .

Q. What computational methods are suitable for predicting the reactivity or stability of this compound derivatives under varying experimental conditions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in aqueous vs. lipid environments) to assess stability.

- QSPR Models : Corrogate substituent effects (e.g., chloro vs. methyl groups) with experimental solubility or logP values .

Q. Notes for Methodological Rigor

- Experimental Design : Use factorial design (e.g., 2 experiments) to test multiple variables (temperature, catalyst loading) simultaneously .

- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.